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The table below summarizes four key ML methodologies developed for predicting chiral separation

outcomes.
Methodology & Primary ML L . Reported
Key Application/Function
Source Model Performance
Predictive Design of  Transformer- Predicts successful 4-6x improvement in
Crystallographic based Neural diastereomeric salt crystallization  hit rate; 8:1 true
Separation [1] Network for a given racemate and positive to false
resolving agent. negative ratio in
prospective validation
[1].
Separation Factor CatBoost Predicts separation factors (o) of Rz 0.97 (training),
Prediction for Chiral  (Gradient chiral diphosphine ligands in 0.83 (testing), 0.77
Extraction [2] Boosting) liquid-liquid extraction of amino (validation) [2].

acids and mandelic acids [2].
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Methodology & Primary ML L . Reported
Key Application/Function
Source Model Performance
Absolute Machine An online platform that uses 1°F Probe P1 showed
Configuration Learning NMR data from chiral derivatizing  superior recognition,
Prediction via *°F (Model not agents (CDASs) to predict the enabling
NMR [3] [4] specified) absolute configuration of pharmaceutical quality
carboxylic acids [3]. control applications [3]
[4].
ECD Spectra ECDFormer Predicts theoretical Electronic Reduces ECD
Prediction for (Transformer- Circular Dichroism (ECD) spectra  calculation time from
Configurational based) from molecular structure to hours/days to ~1.5

determine absolute configuration  seconds per molecule

[6]. [6].

Assignment [5] [6]

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental and computational workflows for the key methodologies.

Predictive Crystallographic Chiral Separation [1]

This approach aims to identify the best resolving agent for a racemic compound via diastereomeric salt

crystallization.

e Data Source: A proprietary dataset of over 6,000 resolution experiments was used, comprising 450
chiral compounds and over 2,000 unique acid-base pairs [1].

¢ Molecular Representation: For each racemate-resolving agent pair, molecular dynamics (MD)
simulations are run. Snapshots from these trajectories are used to generate a physics-based, atom-
density representation that captures intermolecular interactions [1].

e Model Training: A transformer-based neural network is trained on these representations. The model
is first trained on all data via regression, then fine-tuned as a classifier using only high-quality data
(mass fraction >20% and enantiomeric excess >25%) to mitigate noise [1].

e Prospective Validation: The model was tested on six unseen racemates. It successfully identified
conditions that resolved three of them in a single experiment [1].
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Chiral Extraction Separation Factor Prediction [2]

This method predicts the separation factor for chiral liquid-liquid extraction, which is crucial for selecting

high-performance extractants.

e Data Curation: A dataset of 886 extraction data points was assembled from literature, including 81
chiral diphosphine ligands, 2 metal precursors, 4 solvents, and 6 substrates [2].

e Descriptor Calculation: Molecular descriptors for the ligand, substrate, and solvent were calculated
using the RDKit software library. A total of 63 descriptors (21 per component) were initially generated,
which were then filtered down to 8 key descriptors for model input [2].

e Model Building: Several algorithms were trained and evaluated. The CatBoost model, based on the
Gradient Boosted Decision Trees (GBDT) framework, demonstrated the best predictive performance

[2].

Workflow Diagrams

The following diagrams illustrate the logical workflows for the two primary ML applications in chiral

resolution, created using Graphviz per your specifications.

Diagram 1: ML for Predicting Crystallization-Based Resolution

This diagram outlines the workflow for predicting successful diastereomeric salt crystallization [1].
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ML-guided diastereomeric salt crystallization.

Diagram 2: ML for Predicting Chiral Extraction Efficiency

This diagram shows the process of building a model to predict separation factors for chiral extraction [2].
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Workflow for predicting chiral extraction separation factors.

Key Comparisons and Takeaways

To help you evaluate these alternatives, here is a concise summary of their core characteristics and

applicability:

¢ For Direct Manufacturing Resolution: The crystallization approach [1] is most relevant for the
practical, industrial-scale separation of enantiomers via diastereomeric salt formation, a common
method in pharmaceutical manufacturing.

¢ For Liquid-Liquid Extraction Screening: The chiral extraction model [2] provides a high-
throughput screening tool for predicting separation factors, helping to identify the best chiral
extractants and conditions efficiently.
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¢ For Analytical Configuration Determination: The ECD [5] [6] and *°*F NMR [3] methods are
primarily analytical. They accelerate the determination of absolute configuration, a critical step in
chiral drug development and asymmetric synthesis, but do not directly perform a separation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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